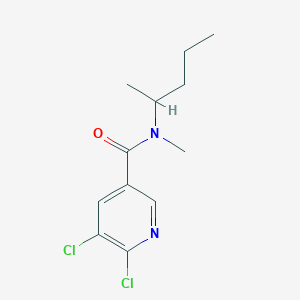

5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2O/c1-4-5-8(2)16(3)12(17)9-6-10(13)11(14)15-7-9/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFIYBFLBWEFAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N(C)C(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of the amide group through a series of reactions involving methylation and alkylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

5,6-dichloro-1-β-D-ribofuranosylbenzimidazole: This compound shares the dichloro substitution pattern but has a different core structure.

N-methyl-N-pentan-2-ylpyridine-3-carboxamide: This compound lacks the chlorine atoms but has a similar amide and pyridine structure.

Uniqueness

5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and an amide group

Biological Activity

5,6-Dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications in various fields.

The synthesis of this compound typically involves several steps starting from pyridine derivatives. Common methods include chlorination followed by amide formation through methylation and alkylation. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle. The compound's mechanism of action appears to involve interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes:

- Apoptosis Induction : It induces apoptosis in cancer cells by affecting mitochondrial pathways.

- Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at the S phase, leading to increased cell death rates in treated cells .

Case Studies

-

Antitumor Activity : A study demonstrated that this compound exhibited potent antitumor activity against various human cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung adenocarcinoma). The compound achieved an inhibition rate exceeding 99% at concentrations as low as 30 µM .

Cell Line Inhibition Rate (%) IC50 (µM) A549 100.07 8.99 HepG2 99.98 6.92 DU145 99.93 7.89 MCF7 100.39 8.26 - Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound resulted in a significant increase in the percentage of cells in the S phase compared to controls, confirming its role in cell cycle regulation .

Comparison with Similar Compounds

This compound can be compared with other related compounds that share similar structural features but may differ in biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole | Dichloro substitution | Anticancer |

| N-methyl-N-pentan-2-ylpyridine-3-carboxamide | Lacks chlorine atoms | Reduced activity |

Applications

The compound is investigated for its potential applications in:

- Pharmaceutical Development : As a lead compound for developing new anticancer drugs.

- Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.

Q & A

Q. What synthetic methodologies are recommended for preparing 5,6-dichloro-N-methyl-N-pentan-2-ylpyridine-3-carboxamide?

Methodological Answer: The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions, including condensation, substitution, and purification. For example, refluxing intermediates in ethanol with catalysts like piperidine (common in Knoevenagel or nucleophilic substitution reactions) is a standard approach. Key steps include:

- Amide bond formation : Reacting pyridine-3-carboxylic acid derivatives with methyl-pentan-2-amine under coupling agents (e.g., HATU or DCC).

- Chlorination : Introducing chlorine substituents at positions 5 and 6 via electrophilic aromatic substitution or using chlorinating agents (e.g., POCl₃).

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the final product .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond geometry (e.g., splitting patterns for methyl and pentan-2-yl groups).

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at ~254 nm.

- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration, particularly for stereochemical ambiguities .

Advanced Research Questions

Q. How can experimental design (DOE) optimize reaction conditions for this compound’s synthesis?

Methodological Answer: Statistical DOE methods minimize trial-and-error approaches:

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify significant factors affecting yield.

- Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., reflux time vs. chlorination efficiency).

- Taguchi Arrays : Robustly handle noise factors (e.g., humidity, reagent batch variability). Reference studies on TiO₂ photoactivity optimization for analogous frameworks .

Q. What computational strategies predict reactivity or biological activity of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., chlorination energetics) or transition states.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., binding to kinase targets) using docking software (AutoDock Vina, Schrödinger).

- ICReDD Framework : Integrate computational predictions with experimental validation loops to refine reaction conditions or biological hypotheses .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time).

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell viability assays).

- Meta-Analysis : Compare structural analogs (e.g., thieno[2,3-b]pyridine derivatives) to identify substituent-dependent trends .

Q. What strategies guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the pentan-2-yl group to alter lipophilicity (logP) or introduce hydrogen-bond donors.

- Metabolic Stability : Incorporate fluorine atoms or methyl groups to block cytochrome P450 oxidation.

- In Silico ADMET Prediction : Tools like SwissADME or ADMETlab2.0 prioritize analogs with favorable bioavailability .

Q. How to evaluate stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis (e.g., 0.1M HCl/NaOH at 40°C), oxidative stress (H₂O₂), or UV light.

- HPLC-UV/MS Monitoring : Track degradation products (e.g., hydrolyzed amide bonds or dechlorinated byproducts) .

Q. What advanced purification techniques address challenges in isolating this compound?

Methodological Answer:

- Preparative HPLC : Use gradient elution (ACN/water + 0.1% TFA) for high-purity isolation.

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted carboxylic acid intermediates).

- Crystallization Screenings : Test solvent/anti-solvent pairs (e.g., ethanol/water) to improve crystal yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.